Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt
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Overview
Description
Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt is a chemical compound known for its strong chelating properties. It forms stable complexes with metal ions in aqueous solutions, making it widely utilized as a chelating and sequestering agent in various applications, including detergents and water treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt is synthesized by neutralizing phosphonic acid, (1-hydroxyethylidene)bis- with sodium hydroxide in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired pentasodium salt .
Industrial Production Methods
In industrial settings, the compound is produced by reacting phosphonic acid, (1-hydroxyethylidene)bis- with sodium hydroxide, followed by spray drying to obtain the solid form. This method ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Substitution: Can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as calcium, iron, and copper in aqueous solutions.
Substitution: Requires specific reagents depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include metal-phosphonate complexes, which are highly stable and have various industrial applications .
Scientific Research Applications
Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry and chemical synthesis.
Biology: Employed in biological research for its ability to bind metal ions.
Industry: Utilized in water treatment, detergents, and as a corrosion inhibitor.
Mechanism of Action
The compound exerts its effects primarily through chelation, where it forms stable complexes with metal ions. This chelation process involves the interaction of the oxygen atoms in the phosphonic acid groups with the metal ions, resulting in the formation of coordinated complexes. These complexes can inhibit processes such as scale formation and corrosion .
Comparison with Similar Compounds
Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt is unique due to its strong chelating properties and stability in aqueous solutions. Similar compounds include:
Phosphonic acid, (1-hydroxyethylidene)bis-, tetrasodium salt: Similar chelating properties but different sodium content.
Ethylenediaminetetra(methylenephosphonic acid) (EDTMP): Another strong chelating agent with multiple phosphonic acid groups.
Diethylenetriaminepenta(methylenephosphonic acid) (DTPMP): Known for its high chelation capacity and stability.
These compounds share similar applications but differ in their specific chemical structures and sodium content, which can influence their effectiveness in various applications.
Properties
CAS No. |
13710-39-9 |
---|---|
Molecular Formula |
C2H3Na5O7P2 |
Molecular Weight |
315.94 g/mol |
IUPAC Name |
pentasodium;1,1-diphosphonatoethanolate |
InChI |
InChI=1S/C2H7O7P2.5Na/c1-2(3,10(4,5)6)11(7,8)9;;;;;/h1H3,(H2,4,5,6)(H2,7,8,9);;;;;/q-1;5*+1/p-4 |
InChI Key |
NQTJNQVDBYOMKA-UHFFFAOYSA-J |
Canonical SMILES |
CC([O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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